molecular formula C19H23N3O5S2 B2831785 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448075-50-0

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2831785
CAS RN: 1448075-50-0
M. Wt: 437.53
InChI Key: CRSQYXAEVPSDCQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a pyridine ring, a benzofuran ring, and sulfonamide groups, which are also common in many bioactive compounds.

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with its target to inhibit its function, leading to the death of the organism. The exact nature of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its death

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may lead to the death of the organism at the molecular and cellular levels.

properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c23-28(24,17-3-4-19-16(12-17)7-11-27-19)21-13-15-5-9-22(10-6-15)29(25,26)18-2-1-8-20-14-18/h1-4,8,12,14-15,21H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQYXAEVPSDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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